molecular formula C11H11ClO3 B14045791 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one CAS No. 1806313-23-4

1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14045791
CAS No.: 1806313-23-4
M. Wt: 226.65 g/mol
InChI Key: SFYIVKGHXVHDJM-UHFFFAOYSA-N
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Description

1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring a carboxymethyl group (-CH₂COOH) at the 3-position of the phenyl ring. The carboxymethyl group enhances solubility in polar solvents and may contribute to bioactivity, while the α-chloroketone group is reactive in nucleophilic substitutions or condensations.

Properties

CAS No.

1806313-23-4

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-[3-(1-chloro-2-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H11ClO3/c1-7(13)11(12)9-4-2-3-8(5-9)6-10(14)15/h2-5,11H,6H2,1H3,(H,14,15)

InChI Key

SFYIVKGHXVHDJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Detailed Analysis of Reaction Conditions and Yields

Optimization of Halogenation Conditions

Based on analogous halogenation reactions for aryl-substituted propanones, the following parameters are critical:

Parameter Effect on Reaction
Halogenating agent Determines selectivity and reaction rate
Solvent Polar aprotic solvents (e.g., acetonitrile, nitromethane) favor clean reactions
Temperature Moderate temperatures (40–80 °C) balance reactivity and side reactions
Equivalents of halogenating agent Excess can lead to over-halogenation or side products

Representative Data Table for Halogenation Optimization (Adapted from Related Studies)

Entry Solvent Halogenating Agent Equiv. Temperature (°C) Yield (%) Notes
1 CH3NO2 2.5 60 73 Clean reaction, moderate yield
2 CH3NO2 3.5 60 81 Optimal yield
3 CH3NO2 3.5 80 82 Slight improvement
4 MeCN 2.5 60 39 Lower yield
5 DCM 2.5 40 15 Poor yield

Note: These data are adapted from studies on TMSBr-promoted halogenations of aromatic substrates and provide a useful framework for optimizing chlorination of related compounds.

Mechanistic Insights

The α-chlorination of ketones typically proceeds via enol or enolate intermediates. The aromatic carboxymethyl substituent may influence the acidity of the α-protons and the stability of intermediates.

A proposed mechanism involves:

  • Formation of the enol or enolate intermediate from the ketone.
  • Electrophilic attack by the chlorinating agent at the α-position.
  • Stabilization of the product by resonance with the aromatic ring.

Enzymatic methods may offer regio- and stereoselectivity by catalyzing selective acylation or halogenation steps, as demonstrated in analogous systems.

Summary of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Chemical halogenation NCS, SOCl₂, PCl₅, TMSCl/TMSBr; polar solvents; 40–80 °C Straightforward, scalable Requires careful control to avoid overreaction
Epoxide ring opening Epichlorohydrin derivatives + aromatic amines; lipase catalysis High regio- and enantioselectivity More complex, requires enzyme availability
Biocatalytic acylation Lipases (Candida rugosa, porcine pancreatic lipase); acyl donors High selectivity, mild conditions Limited substrate scope, longer reaction times

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one, highlighting differences in functional groups, physical properties, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physical Properties Applications/Research Findings
This compound C₁₀H₉ClO₃ 212.63 (estimated) 3-Carboxymethyl, α-chloroketone Not reported (polarity expected due to -COOH) Hypothesized use in drug intermediates
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 Dual Cl substituents Density: 1.275 g/cm³; BP: 90–93°C (0.25 Torr) Intermediate in organic synthesis
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one C₁₀H₁₂ClNOS 229.73 4-Amino, 2-methylthio Not reported Custom synthesis for research
1-(3-Chlorophenyl)-1-hydroxy-2-propanone C₉H₉ClO₂ 184.62 Hydroxy group instead of Cl CAS 152943-33-4; precise mass 184.029 Bupropion impurity; pharmaceutical QC
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one HCl C₁₀H₁₃Cl₂NO 234.12 (free base) Methylamino group Not reported Research in psychoactive analogs

Key Comparative Insights:

Functional Group Impact: The carboxymethyl group in the target compound distinguishes it from analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one, which lacks polar substituents. This group likely increases water solubility and reactivity in coupling reactions, akin to carboxymethyl-containing compounds in drug conjugates (e.g., DTPA derivatives in ) . Chlorine vs.

Synthetic Utility: The α-chloroketone moiety is a common precursor in heterocyclic synthesis. For example, describes its use in forming cationic 1,3,4-thiadiazoles with antitumor activity, suggesting that the carboxymethyl variant could similarly act as a scaffold for bioactive molecules . Compared to 1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one (), the carboxymethyl group may enable conjugation with biomolecules or polymers, expanding applications in drug delivery .

Biological Activity: While direct data are lacking, structurally related compounds in exhibit antitumor activity. For instance, (E)-1-(3-chloro-2,6-dihydroxyphenyl)-3-(3-isopropylphenyl)prop-2-en-1-one showed cytotoxicity, implying that the carboxymethyl derivative could be modified for similar effects . The absence of amino or thio groups (cf.

Regulatory and Safety Considerations :

  • Carboxymethyl-containing compounds, such as those in , are regulated under chemical inventories (e.g., China’s IECSC), suggesting that the target compound may require compliance with environmental and safety standards .

Biological Activity

1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one is an organic compound with potential therapeutic applications due to its unique chemical structure. This compound features a phenyl ring substituted with a carboxymethyl group and a chloropropanone moiety, which may enhance its biological activity. Recent studies have indicated that similar compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C11_{11}H11_{11}ClO2_2
  • Molar Mass : 242.66 g/mol
  • Density : 1.387 g/cm³
  • Boiling Point : Approximately 430.5 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its functional groups, particularly the hydroxyl and carboxylic acid groups. These functionalities enable the compound to interact with various biological targets, potentially modulating enzyme activities or receptor interactions.

Potential Biological Activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one have shown significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : The presence of the carboxylic acid group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory mediators.
  • Anticancer Potential : Some studies have indicated that chlorinated compounds possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 µg/mL to 50 µg/mL, suggesting moderate to high efficacy against these pathogens.

CompoundMIC (µg/mL)Target Organism
Compound A12.5Staphylococcus aureus
Compound B25Escherichia coli
This compoundTBDTBD

Anti-inflammatory Mechanisms

Research indicates that the compound may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Further studies are needed to elucidate the exact pathways involved.

Anticancer Studies

In vitro studies have shown that chlorinated compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What synthetic routes are optimal for preparing 1-(3-(Carboxymethyl)phenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between 3-(carboxymethyl)benzaldehyde and chloroacetone under alkaline conditions. Key considerations include:

  • Solvent selection : Methanol or ethanol is preferred to stabilize intermediates and avoid side reactions .
  • Catalyst optimization : Use of mild bases (e.g., K₂CO₃) to minimize hydrolysis of the chloroketone group.
  • Temperature control : Heating at 50–60°C balances reaction rate and product stability.
  • Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95% yield reported in analogous syntheses) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

  • ¹H NMR : The carboxymethyl group’s protons (δ 3.8–4.2 ppm) and chloroacetone’s methyl group (δ 2.1–2.3 ppm) provide distinct splitting patterns.
  • ¹³C NMR : The ketone carbonyl (δ ~205 ppm) and carboxylic acid (δ ~170 ppm) resolve positional isomers.
  • IR : Stretching frequencies for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~1725 cm⁻¹) and C-Cl (~650 cm⁻¹) confirm functional groups .

Q. What crystallographic methods are suitable for resolving its molecular structure?

  • Single-crystal X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL) .
  • ORTEP visualization : Anisotropic displacement parameters clarify thermal motion and hydrogen-bonding networks .
  • Hydrogen-bond analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
  • AutoDock Vina : Dock the compound into target proteins (e.g., enzymes with carboxymethyl-binding pockets) using Lamarckian genetic algorithms. Set exhaustiveness to 20 for robust sampling .
  • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Case example : If NMR suggests a planar conformation but X-ray shows torsional strain:
    • Dynamic effects : Perform variable-temperature NMR to assess rotational barriers.
    • Crystal packing : Use Mercury software to visualize lattice forces (e.g., π-π stacking) that distort the gas-phase structure .
  • Statistical validation : Apply R-factors (<5% for high-resolution data) and residual density maps to confirm crystallographic accuracy .

Q. What strategies mitigate instability of the chloroketone group during storage or reactions?

  • Inert atmosphere : Store under argon to prevent hydrolysis.
  • Low-temperature synthesis : Conduct reactions at –20°C in anhydrous DMF to suppress degradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidative pathways .

Q. How does the carboxymethyl substituent influence intermolecular interactions in crystal lattices?

  • Hydrogen-bond networks : The carboxylic acid forms O–H···O bonds with adjacent ketone groups, creating 1D chains (graph-set descriptor C(4)).
  • π-π interactions : The phenyl ring stacks with symmetry-related molecules at 3.5–4.0 Å distances .
  • Impact on solubility : Strong H-bonding reduces solubility in apolar solvents, necessitating DMSO for biological assays .

Methodological Guidance Tables

Q. Table 1. Key parameters for AutoDock Vina docking studies

ParameterValuePurposeReference
Grid box size25 × 25 × 25 ÅEnsures full ligand flexibility
Exhaustiveness20Balances speed and accuracy
Energy range5 kcal/molCaptures plausible binding modes

Q. Table 2. Common impurities in synthesis and mitigation strategies

ImpuritySourceRemoval Method
Hydrolyzed chloroketoneMoisture exposureAnhydrous Na₂SO₄ drying
Aldol adductsBasic conditionsAcidic workup (pH 4–5)

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